[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,3-thiazol-4-yl)methanone
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Overview
Description
[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,3-thiazol-4-yl)methanone is a complex organic compound featuring multiple functional groups, including imidazole, thiazole, and spirocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,3-thiazol-4-yl)methanone involves multiple steps, typically starting with the formation of the imidazole and thiazole rings. The spirocyclic structure is then introduced through a series of cyclization reactions. Common reagents used in these reactions include various amines, aldehydes, and catalysts such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The imidazole and thiazole rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imidazole ring could yield a saturated imidazoline derivative .
Scientific Research Applications
Chemistry
In chemistry, [(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,3-thiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple functional groups allow it to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, [(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,3-thiazol-4-yl)methanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways .
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable tool in industrial chemistry .
Mechanism of Action
The mechanism of action of [(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s multiple functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and thiazole derivatives, such as:
- Imidazole-1-acetic acid
- Thiazole-4-carboxylic acid
- Spiro[indene-1,4’-piperidine] derivatives .
Uniqueness
What sets [(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,3-thiazol-4-yl)methanone apart is its unique combination of functional groups and spirocyclic structure. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research .
Properties
IUPAC Name |
[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-18-17(24-10-7-21-12-24)14-3-1-2-4-15(14)20(18)5-8-23(9-6-20)19(26)16-11-27-13-22-16/h1-4,7,10-13,17-18,25H,5-6,8-9H2/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZQHKWXXQUDLO-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(C(C3=CC=CC=C23)N4C=CN=C4)O)C(=O)C5=CSC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@H]([C@@H](C3=CC=CC=C23)N4C=CN=C4)O)C(=O)C5=CSC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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